1-[6-(2-METHYLPHENYL)PYRIDAZIN-3-YL]PIPERIDINE-3-CARBOXYLIC ACID
Description
1-[6-(2-Methylphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid is a heterocyclic compound featuring a pyridazine ring substituted with a 2-methylphenyl group at position 6 and a piperidine-3-carboxylic acid moiety at position 3. Pyridazine-based compounds are often explored for their pharmacological relevance, particularly in targeting enzymes or receptors due to their hydrogen-bonding capabilities and aromatic stacking interactions.
Properties
IUPAC Name |
1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-5-2-3-7-14(12)15-8-9-16(19-18-15)20-10-4-6-13(11-20)17(21)22/h2-3,5,7-9,13H,4,6,10-11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMFYUASLISYKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCCC(C3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(2-Methylphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common route includes:
Formation of the Pyridazine Ring: Starting with a suitable precursor such as 2-methylbenzaldehyde, the pyridazine ring can be formed through a series of condensation reactions with hydrazine derivatives.
Piperidine Ring Formation: The piperidine ring can be introduced via cyclization reactions involving appropriate amine precursors.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[6-(2-Methylphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyridazine or piperidine rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, under various solvents and temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[6-(2-Methylphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 1-[6-(2-Methylphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The exact pathways depend on the specific biological context, but may include signaling pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Research Findings and Implications
- Substituent Effects : Trifluoromethyl and methoxy groups enhance lipophilicity and metabolic stability, while fluorine improves electronegativity.
- Heterocycle Impact : Pyridazine offers two adjacent nitrogen atoms for hydrogen bonding, whereas pyrimidine provides a larger π-system for stacking interactions.
- Carboxylic Acid Position : The 3-carboxyl isomer generally exhibits higher solubility due to reduced steric hindrance compared to 4-carboxyl analogs.
Biological Activity
The compound 1-[6-(2-Methylphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid is a complex organic molecule that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a piperidine ring attached to a pyridazine moiety, along with a 2-methylphenyl group. Its IUPAC name is N-[4-(dimethylamino)phenyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide . The molecular formula is with a molecular weight of approximately 429.53 g/mol.
Properties Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉N₃O₂ |
| Molecular Weight | 285.35 g/mol |
| CAS Number | 1119453-12-1 |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of 1-[6-(2-Methylphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid can be attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to several biological effects, such as:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival.
- Neuroprotective Effects : It has been observed to exhibit neuroprotective properties, potentially through the modulation of neurotransmitter systems.
Case Studies
- Antitumor Studies : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of the compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the inhibition of key kinases involved in tumor growth .
- Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. In vitro studies showed that it reduced reactive oxygen species (ROS) levels in neuronal cultures, suggesting a potential role in treating neurodegenerative diseases .
Comparative Analysis with Similar Compounds
A comparison with other compounds possessing similar structural features reveals unique aspects of 1-[6-(2-Methylphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
